molecular formula C23H19N3O2S2 B11658678 2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(Z)-[4-(benzyloxy)phenyl]methylidene]acetohydrazide

2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(Z)-[4-(benzyloxy)phenyl]methylidene]acetohydrazide

Cat. No.: B11658678
M. Wt: 433.5 g/mol
InChI Key: GWYRIHZTNCULJF-OYKKKHCWSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(Z)-[4-(benzyloxy)phenyl]methylidene]acetohydrazide is a complex organic compound that features a benzothiazole ring, a benzyloxy group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(Z)-[4-(benzyloxy)phenyl]methylidene]acetohydrazide typically involves multiple steps. One common route includes the reaction of 2-mercaptobenzothiazole with chloroacetic acid to form 2-(1,3-benzothiazol-2-ylsulfanyl)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide. The final step involves the condensation of this intermediate with 4-(benzyloxy)benzaldehyde under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(Z)-[4-(benzyloxy)phenyl]methylidene]acetohydrazide can undergo several types of chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(Z)-[4-(benzyloxy)phenyl]methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anticancer properties.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(Z)-[4-(benzyloxy)phenyl]methylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: May inhibit specific enzymes involved in microbial or cancer cell proliferation.

    DNA Interaction: Potential to intercalate with DNA, disrupting replication and transcription processes.

    Reactive Oxygen Species (ROS) Generation: May induce oxidative stress in target cells, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide: Lacks the benzyloxy group and the (Z)-methylidene linkage.

    4-(Benzyloxy)benzaldehyde: Contains the benzyloxy group but lacks the benzothiazole and hydrazide moieties.

Uniqueness

2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(Z)-[4-(benzyloxy)phenyl]methylidene]acetohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the benzothiazole ring, benzyloxy group, and acetohydrazide moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H19N3O2S2

Molecular Weight

433.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(Z)-(4-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H19N3O2S2/c27-22(16-29-23-25-20-8-4-5-9-21(20)30-23)26-24-14-17-10-12-19(13-11-17)28-15-18-6-2-1-3-7-18/h1-14H,15-16H2,(H,26,27)/b24-14-

InChI Key

GWYRIHZTNCULJF-OYKKKHCWSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N\NC(=O)CSC3=NC4=CC=CC=C4S3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CSC3=NC4=CC=CC=C4S3

Origin of Product

United States

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